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CAS No.: 39986-90-8
Cat. No.: B3028928
Get Quote
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Executive Summary

Laricitrin 3-glucoside (Lar-3-gic) is a rare, methylated flavonol glycoside found in red grape
skins (Vitis vinifera) and Siberian larch (Larix sibirica).[1] Unlike ubiquitous flavonoids like
quercetin, a universally standardized molar extinction coefficient (

) for Lar-3-glc is rarely cited in general literature.

This guide addresses this gap by providing:

+ Comparative Benchmarks: Proxy values from structural analogs (Quercetin-3-glucoside,
Myricetin-3-glucoside).

* The "Gold Standard" Protocol: A self-validating method to experimentally determine

using the Beer-Lambert Law.

e Spectral Characteristics: Expected

shifts due to the 3'-O-methylation of the myricetin backbone.
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Comparative Benchmarks: The "Equivalents" Approach

In the absence of an experimentally derived

for a specific batch, researchers typically quantify Lar-3-glc equivalents using the extinction
coefficients of its closest structural analogs.

(M

Structural
Compound Class (Band I) cm Relation to
Lar-3-glc
)
o Target Molecule
Laricitrin 3- Unknown /
) Flavonol ~355 - 365 nm ) (3-O-
glucoside Determine o
methylmyricetin)
o Parent aglycone
Myricetin 3-
) Flavonol 355 nm ~17,000 - 19,000 (lacks 3'-methyl
glucoside
group)
Standard
Quercetin 3- industry
) Flavonol 355 nm 21,500 £ 500
glucoside comparator
(lacks 5'-OH)
Syringetin 3- 3',5'-dimethyl
) Flavonol 360 nm ~20,000 o
glucoside derivative

Critical Insight: Methylation of the B-ring (as seen in Laricitrin vs. Myricetin) typically induces a

slight bathochromic shift (red shift) and can alter molar absorptivity. Using Quercetin-3-glucoside

(

) as a standard is the accepted industrial compromise but may overestimate

Laricitrin content by 5-10% due to differences in the B-ring auxochromes.
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Experimental Protocol: Determination of

To publish authoritative data, you must calculate the specific

for your standard. Do not rely on generic literature values for rare glycosides.

Reagents & Equipment

o Standard: Laricitrin 3-glucoside (Purity >95% by HPLC, e.g., from Extrasynthese or
Phytolab).

e Solvent: Methanol (LC-MS Grade). Note: Spectra shift significantly in Ethanol or acidic water.

e Equipment: Double-beam UV-Vis Spectrophotometer (quartz cuvettes, 1 cm pathlength).

Step-by-Step Workflow

Step 1: Stock Solution Preparation Dissolve exactly
of Lar-3-glc (MW:
) in
of Methanol.
e Concentration (
):
(
).

¢ Precaution: Use a microbalance (
) to minimize mass error.

Step 2: Serial Dilution Prepare 5 dilutions to target the linear absorbance range (
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Step 3: Spectral Scan Scan the

sample from
against a pure Methanol blank.

« |dentify
(Band I). Expect a peak near 355 - 365 nm.
Step 4: Beer-Lambert Plot Measure Absorbance (

) at

for all 5 concentrations. Plot

(y-axis) vs. Concentration M (x-axis).

Step 5: Calculation Apply linear regression (
).

e Units:

[2]

Visualization: Structural & Spectral Logic

The following diagram illustrates the structural relationship between the flavonols and the

workflow for determining the coefficient.
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Structural Evolution
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Caption: Structural progression of methylated flavonols and the workflow to determine specific
extinction coefficients.

Technical Analysis: Why the Value Varies
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e Solvent Effects (Solvatochromism):
o Methanol: Sharp bands, standard for

determination.

o Ethanol: Slight red shift (~5-10 nm), broader peaks.

o Acidified Methanol (0.1% HCI): Often used to stabilize anthocyanins, but for flavonols like
Laricitrin, it may cause a hypsochromic shift (blue shift) of 5-10 nm compared to neutral
solvents. Recommendation: Use neutral Methanol for the standard curve, then correct for
your specific HPLC mobile phase if necessary.

e Aglycone vs. Glycoside:

o The glucose moiety at position 3 blocks the C3-OH group, which is part of the conjugated
system. This typically causes a hypsochromic shift (blue shift) of 10-15 nm compared to
the aglycone (Laricitrin).

o Laricitrin Aglycone
1 ~370-375 nm.
o Laricitrin 3-Glucoside

: ~355-360 nm.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Laricitrin - Wikipedia [en.wikipedia.org]

2. Liquid Chromatography—High-Resolution Mass Spectrometry (LC-HRMS) Profiling of
Commercial Enocianina and Evaluation of Their Antioxidant and Anti-Inflammatory Activity -
PMC [pmc.ncbi.nim.nih.gov]

¢ 3. researchgate.net [researchgate.net]

e 4. Laricitrin 3-glucoside | C22H22013 | CID 101682256 - PubChem
[pubchem.ncbi.nlm.nih.gov]

¢ To cite this document: BenchChem. [Calculate Molar Extinction Coefficient of Laricitrin 3-
Glucoside: A Comparative Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3028928/docs#calculate-molar-extinction-coefficient-
of-laricitrin-3-glucoside-a-comparative-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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